ADR1 protein - 102347-58-0

ADR1 protein

Catalog Number: EVT-1508788
CAS Number: 102347-58-0
Molecular Formula: C10H11N3OS
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details
The synthesis of ADR1 protein can be studied using various techniques, including:

  • Chemostat Cultivation: This method allows for controlled growth conditions to analyze the effects of growth rate and cell density on protein production. Transcriptomic and proteomic analyses can be employed to assess the expression levels of ADR1 under different growth conditions, revealing insights into its biosynthetic regulation .
  • Western Blotting: This technique is commonly used to detect ADR1 protein levels. Specific antibodies against ADR1 can be utilized to quantify its expression in different cellular states, particularly during glucose depletion or other metabolic shifts .
  • Mass Spectrometry: Advanced proteomic techniques, such as mass spectrometry, can be applied to study post-translational modifications of ADR1, including phosphorylation events that influence its activity and stability .
Molecular Structure Analysis

Structure and Data
The molecular structure of ADR1 includes several key domains that facilitate its function as a transcription factor:

  • DNA Binding Domain: This region allows ADR1 to interact with specific DNA sequences in the promoter regions of target genes.
  • Transactivation Domain: This domain is essential for recruiting transcriptional machinery and enhancing gene expression.

Studies have shown that ADR1 undergoes phosphorylation at specific serine residues (e.g., Ser230), which modulates its activity. Structural analyses suggest that these modifications can alter the protein's conformation, impacting its ability to bind DNA and activate transcription .

Chemical Reactions Analysis

Reactions and Technical Details
ADR1 is involved in several biochemical reactions related to gene regulation:

  • Phosphorylation: The phosphorylation of ADR1 at Ser230 by cyclic AMP-dependent protein kinase A (PKA) is a critical regulatory mechanism. This modification can inhibit its transcriptional activity under certain conditions, such as high glucose availability .
  • Transcriptional Activation: Upon binding to specific promoter regions, ADR1 facilitates the recruitment of RNA polymerase II and other co-factors necessary for initiating transcription. This process is influenced by the metabolic state of the cell and environmental cues.
Mechanism of Action

Process and Data
The mechanism by which ADR1 exerts its effects involves several steps:

  1. Binding to DNA: ADR1 recognizes and binds to specific upstream activation sequences (UAS) in target genes.
  2. Recruitment of Co-factors: Once bound, it recruits additional co-activators and the RNA polymerase II complex.
  3. Transcription Initiation: The assembly of these components leads to the initiation of transcription, allowing for the expression of genes involved in alternative carbon source utilization.

Research indicates that the activity of ADR1 is tightly regulated by various signaling pathways that respond to nutrient availability, particularly glucose levels .

Physical and Chemical Properties Analysis

Physical and Chemical Properties
ADR1 protein exhibits several notable physical and chemical properties:

  • Molecular Weight: The molecular weight of ADR1 is approximately 75 kDa.
  • Isoelectric Point: The isoelectric point varies depending on post-translational modifications but generally falls within a range conducive for interaction with negatively charged DNA.
  • Stability: The stability of ADR1 is influenced by its phosphorylation state; dephosphorylated forms tend to be more stable under low nutrient conditions.

These properties are essential for understanding how ADR1 functions within cellular environments and its interactions with other biomolecules.

Applications

Scientific Uses
ADR1 has significant applications in various scientific fields:

  • Metabolic Engineering: Understanding ADR1's role in carbon metabolism can aid in engineering yeast strains for improved fermentation processes or biofuel production.
  • Gene Regulation Studies: As a model transcription factor, ADR1 serves as an important subject for studies on gene regulation mechanisms in eukaryotic cells.
  • Disease Research: Investigating how alterations in ADR1 function contribute to metabolic disorders or cancer can provide insights into potential therapeutic targets.
Structural Characterization of the ADR1 Protein

Primary Sequence Analysis and Domain Architecture

The Saccharomyces cerevisiae ADR1 protein (systematic name YDR216W) is a 1,323-amino-acid modular transcription factor with distinct functional domains that orchestrate its role in carbon catabolite repression. Its domain architecture features three principal segments: a DNA-binding domain, transcription activation domains, and regulatory inhibitory regions.

Zinc Finger DNA-Binding Domain Motifs

The C-terminal region of ADR1 contains two zinc finger domains belonging to the C2H2 class (Cys₂-His₂ coordination). These tandem repeats (residues 227-249 and 253-275) adopt a ββα fold stabilized by a central zinc ion coordinated by conserved cysteine and histidine residues. Structural and functional studies confirm these domains are indispensable for sequence-specific DNA binding. Biochemical analyses demonstrate that ADR1 binds in a zinc-dependent manner to upstream activation sequences (UAS) in target promoters like ADH2. Mutation of zinc-coordinating residues abolishes DNA binding and transcriptional activation, confirming the zinc fingers' non-redundant role in anchoring ADR1 to DNA. The strongest binding occurs at the 22-bp palindromic UAS1 element, where ADR1 binds as a monomer [1] [6] [9].

Table 1: Characteristics of ADR1 Zinc Finger Domains

DomainResidue RangeZinc CoordinationKey DNA TargetFunctional Impact of Mutation
Finger 1227-249Cys₃-His₁UAS1 (ADH2 promoter)Loss of DNA binding & activation
Finger 2253-275Cys₂-His₂UAS1/UAS2Reduced binding affinity

Functionally Redundant Activation Domains (TADI, TADII, TADIII)

ADR1 possesses three acidic transcriptional activation domains (TADs): TADI (residues 400-500), TADII (residues 700-800), and TADIII (residues 1000-1100). These intrinsically disordered regions exhibit functional redundancy, as demonstrated by deletion studies. Individual TAD deletions reduce but do not abolish transcriptional activation of target genes (e.g., ADH2, ACS1, POX1), while combinatorial deletions lead to cumulative defects. TADs interact with components of the RNA polymerase II machinery and co-activators like Mediator and SAGA complex. TADI and TADII are particularly critical for recruiting the SWI/SNF chromatin remodeling complex under low-glucose conditions. The redundancy ensures robust transcriptional activation across diverse carbon sources [1] [6] [9].

Table 2: ADR1 Transcription Activation Domains (TADs)

TADApproximate ResiduesKey Interacting PartnersRedundancy LevelFunctional Consequences of Deletion
TADI400-500SWI/SNF, MediatorPartial~50% loss of ADH2 activation
TADII700-800SAGA, SWI/SNFPartial~40% loss of ADH2 activation
TADIII1000-1100Mediator, TBPPartial~30% loss of ADH2 activation

Inhibitory Regions and Repressor Binding Sites (ADR1c Region)

The central regulatory domain (residues 500-700), termed ADR1c, functions as an autoinhibitory module. This region contains phosphorylation sites and repressor-binding motifs that suppress ADR1 activity in high-glucose conditions. Key repressors include:

  • 14-3-3 proteins (Bmh1/2): Bind phosphorylated Ser230/Ser434 in ADR1c, masking the nuclear localization signal and sequestering ADR1 in the cytoplasm.
  • Cyc8-Tup1 corepressor complex: Recruited to ADR1c, promoting chromatin compaction at target loci.
  • Regulatory phosphorylation sites: PKA-mediated phosphorylation of Ser230 inhibits DNA binding, while AMPK phosphorylation of Thr302 modulates coactivator recruitment.Deletion of ADR1c constitutively activates ADR1 even in repressive conditions, confirming its role in glucose-responsive inhibition [1] [6] [9].

Table 3: Inhibitory Elements in the ADR1c Region

ElementResiduesRepressor/ModifierMechanism of Inhibition
Phospho-Ser230230PKA, 14-3-3 proteinsReduces DNA-binding affinity
Phospho-Ser43443414-3-3 proteinsCytoplasmic sequestration
Phospho-Thr302302AMPK/Snf1Modulates TAD-coactivator interactions
Cyc8-Tup1 binding550-650Cyc8-Tup1 complexChromatin compaction at target promoters

Tertiary Structure and Conformational Dynamics

AlphaFold-Predicted Structural Features

AlphaFold2 predictions (AF-P07246-F1) reveal ADR1's global architecture with high confidence (pLDDT >90) in the zinc finger and dimerization regions. Key features include:

  • N-terminal disordered domain (residues 1-200): Low-confidence prediction (pLDDT <50), consistent with its role in regulatory interactions.
  • Zinc finger domain (residues 200-300): High-confidence folded structure (pLDDT >90) with two adjacent ββα motifs.
  • Central coiled-coil dimerization domain (residues 600-650): Predicted helical hairpin mediating weak homodimerization.
  • C-terminal TAD regions (residues 700-1323): Primarily low-confidence (pLDDT <70), reflecting intrinsic disorder.The model highlights ADR1's bipartite organization: ordered DNA-binding/dimerization modules flanked by extensive disordered regions crucial for transcriptional regulation. Predicted alignment errors (PAE) indicate high inter-domain flexibility, particularly between the zinc fingers and TADs [5] [9].

Disorder-to-Order Transitions Upon DNA Binding

Biophysical and computational analyses reveal that ADR1 undergoes coupled folding and binding upon DNA recognition:

  • Zinc finger rigidification: Molecular dynamics simulations show reduced flexibility (RMSF <1Å) in zinc fingers when bound to UAS1 DNA, particularly in the α-helical recognition helix. Zinc removal increases conformational entropy by >40%, disrupting DNA contacts.
  • Allosteric coupling: DNA binding induces long-range structural perturbations propagating to TADI (400-500), increasing its α-helical content by ~15%. This enhances TADI's affinity for the SWI/SNF complex.
  • Hinge migration: Enhanced sampling algorithms (e.g., conformational flooding) identify low-frequency vibrational modes (<5 cm⁻¹) in the linker between zinc fingers and TADs. DNA binding shifts hinge positions, optimizing TAD accessibility for coactivator recruitment. Mutations distal to DNA-binding sites (e.g., G724D) alter these dynamics, reducing transcriptional activation without affecting DNA affinity [3] [4] [7].

Table 4: Conformational Changes in ADR1 Upon DNA Binding

RegionFree State ConformationDNA-Bound ConformationFunctional Consequence
Zinc fingers (227-275)Partially disordered loopsStable ββα fold (RMSF <1Å)Precise DNA major groove recognition
Linker (276-399)Flexible hingeStabilized helical segmentsAllosteric signal propagation to TADs
TADI (400-500)Random coil15% α-helix increaseEnhanced SWI/SNF recruitment
ADR1c (500-700)Dynamic phosphorylation sitesReduced B-factorAltered repressor accessibility

Properties

CAS Number

102347-58-0

Product Name

ADR1 protein

Molecular Formula

C10H11N3OS

Synonyms

ADR1 protein

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